4-METHYLUMBELLIFERYL NONANOATE

描述

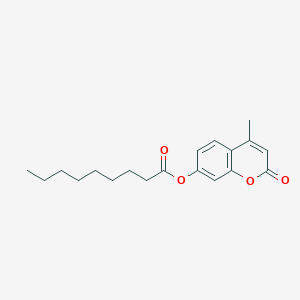

4-METHYLUMBELLIFERYL NONANOATE is a synthetic organic compound belonging to the class of benzopyran derivatives It is characterized by the presence of a benzopyran ring system substituted with a methyl group at the 4-position, an oxo group at the 2-position, and a nonan-1-oate ester group at the 7-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYLUMBELLIFERYL NONANOATE typically involves the following steps:

Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through the condensation of phenol with ethyl acetoacetate in the presence of a base, followed by cyclization.

Introduction of the Methyl Group: The methyl group at the 4-position can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.

Formation of the Nonan-1-oate Ester: The esterification of the 7-hydroxy group with nonanoic acid can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

化学反应分析

Enzymatic Hydrolysis Mechanisms

4-MUN undergoes hydrolysis catalyzed by lipases and esterases, cleaving the ester bond to release 4-methylumbelliferone (4-MU), a fluorescent compound detectable at 485 nm (excitation: 366 nm). This reaction is critical for quantifying enzyme activity in biological and environmental samples .

Key Enzymes and Specificity :

-

Lipases : Mortierella echinosphaera lipase demonstrates high affinity for 4-MUN, with a Michaelis constant () of 0.333 mM and catalytic efficiency () of 55.6 min⁻¹ .

-

Esterases : Broad-spectrum esterases hydrolyze 4-MUN, though activity varies by enzyme source and reaction conditions.

Chemical Hydrolysis Pathways

While enzymatic hydrolysis dominates its applications, 4-MUN can undergo non-enzymatic hydrolysis under specific conditions:

-

Acidic/alkaline hydrolysis : Cleavage of the ester group yields nonanoic acid and 4-methylumbelliferone.

-

Reagent-modulated hydrolysis : Surfactants like SDS enhance hydrolysis rates by increasing substrate accessibility, while metal chelators (e.g., EDTA) inhibit metalloenzyme-dependent reactions .

Kinetic Parameters of Enzymatic Hydrolysis

Kinetic studies reveal substrate affinity and catalytic efficiency across enzyme sources:

| Enzyme Source | (mM) | (μM/min) | (min⁻¹) |

|---|---|---|---|

| Mortierella echinosphaera | 0.333 | 36.9 | 55.6 |

| Rhizopus chinensis | 0.336 | 30.4 | 45.7 |

Data derived from fluorometric assays under optimal pH (6.8) and temperature (25°C) .

Modulation by Metal Ions and Inhibitors

Reaction rates are sensitive to environmental modifiers:

-

Inhibitors : Hg²⁺, N-bromosuccinimide (NBS), and SDS suppress activity by denaturing enzymes or blocking active sites .

-

Enhancers : Ca²⁺ and Mg²⁺ stabilize enzyme structures, increasing hydrolysis rates by up to 20% .

Stability and Handling Considerations

4-MUN remains stable for ≥2 years at 4°C but degrades under prolonged light exposure. Recommended storage includes desiccation and protection from UV light .

This compound’s defined reactivity profile underscores its utility in both basic research and applied enzymology, providing a sensitive tool for probing lipid-metabolizing enzymes across diverse systems.

科学研究应用

Biochemical Assays

4-Methylumbelliferyl nonanoate serves as a fluorogenic substrate for measuring lipase activity. When lipases hydrolyze this compound, they release 4-methylumbelliferone , which emits bright blue fluorescence. This property allows researchers to quantify lipase activity in various biological samples, providing insights into metabolic processes and enzyme kinetics .

Enzyme Activity Studies

The compound is extensively used in studies focused on lipase activity . By acting as a substrate, it enables the assessment of lipase function across different biological contexts, including:

- In vitro assays : Used to study enzyme kinetics and inhibition.

- Clinical diagnostics : Potential applications in assessing pancreatic function or diagnosing lipid metabolism disorders .

Medical Research

Research has explored the potential therapeutic applications of this compound in various medical fields:

- Antimicrobial properties : Investigations into its effectiveness against specific bacterial strains.

- Anticancer research : Studies assessing its role in inhibiting cancer cell proliferation through mechanisms involving lipid metabolism .

Industrial Applications

In industrial settings, this compound is utilized for developing novel materials with unique properties, such as:

- Fluorescent markers : Used in imaging and detection applications.

- Photostable compounds : Important for applications requiring long-lasting fluorescence under varying conditions .

Case Study 1: Lipase Activity Measurement

In a study examining the activity of various lipases from microbial sources, researchers utilized this compound to quantify enzyme activity under different conditions. The fluorescence intensity correlated directly with lipase concentration, allowing for precise measurements of enzyme kinetics across different temperatures and pH levels.

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of this compound against pathogenic bacteria. The study demonstrated that the compound exhibited inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Case Study 3: Cancer Cell Proliferation Inhibition

Research into the anticancer properties of this compound revealed that it could inhibit the proliferation of specific cancer cell lines by modulating lipid metabolism pathways. The findings suggest that further exploration could lead to therapeutic applications in oncology .

作用机制

The mechanism of action of 4-METHYLUMBELLIFERYL NONANOATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl acetate

- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl butyrate

- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate

Uniqueness

4-METHYLUMBELLIFERYL NONANOATE is unique due to its longer alkyl chain (nonan-1-oate) compared to similar compounds with shorter alkyl chains. This structural difference can influence its physical and chemical properties, such as solubility, stability, and biological activity.

生物活性

4-Methylumbelliferyl nonanoate (4-MUN) is a synthetic compound widely recognized for its application as a lipase substrate. It is characterized by its ability to release the highly fluorescent 4-methylumbelliferone upon hydrolysis, making it a valuable tool in biochemical assays for studying lipase activity and other enzymatic processes. This article explores the biological activity of 4-MUN, including its enzymatic interactions, applications in research, and relevant case studies.

- Chemical Formula: C₁₉H₂₄O₄

- Molecular Weight: 316.39 g/mol

- CAS Number: 18319-93-2

- Appearance: White to off-white powder

- Solubility: Soluble in water, methanol, or acetone

This compound serves primarily as a substrate for lipases and esterases. Upon hydrolysis by these enzymes, it releases 4-methylumbelliferone, which fluoresces at 485 nm when excited at 366 nm. This fluorescence can be quantitatively measured, allowing researchers to assess enzyme activity effectively.

Lipase Activity

Research has demonstrated that 4-MUN is an effective substrate for various lipases. The enzymatic hydrolysis of 4-MUN has been used to evaluate the specificity and kinetics of lipases from different sources. For instance, a study highlighted the use of 4-MUN to characterize an organic solvent-tolerant lipase from Mortierella echinosphaera, revealing its high substrate affinity and catalytic efficiency with a value of approximately 0.333 mM and a of 36.9 μM/min .

Table: Kinetic Parameters of Lipase Activity on this compound

| Enzyme Source | (mM) | (μM/min) | Catalytic Efficiency () (1/min) |

|---|---|---|---|

| Mortierella echinosphaera | 0.333 | 36.9 | 55.6 |

| Rhizopus chinensis | Similar values observed in comparative studies |

Environmental Applications

In environmental microbiology, 4-MUN has been utilized to assess microbial lipase activity in decaying wood samples. A study quantified enzyme activities using substrates like this compound, measuring the release of fluorescent products as an indicator of microbial metabolism . This approach provides insights into the ecological roles of microorganisms in nutrient cycling.

Biochemical Research

In biochemical assays, 4-MUN is frequently employed to study lipase inhibitors and activators. For example, the addition of specific metal ions was shown to enhance or inhibit lipase activity when using substrates like 4-MUN, indicating its utility in pharmacological research .

属性

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c1-3-4-5-6-7-8-9-18(20)22-15-10-11-16-14(2)12-19(21)23-17(16)13-15/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJIWAFZZKFSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171396 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18319-93-2 | |

| Record name | Nonanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18319-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018319932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 4-Methylumbelliferyl Nonanoate (4-MUN) help in studying lipase activity?

A1: 4-MUN acts as a fluorescent substrate for lipases. When lipase acts upon 4-MUN, it cleaves the ester bond, releasing the fluorescent molecule 4-methylumbelliferone (4-MU). The fluorescence intensity of 4-MU is directly proportional to the lipase activity. This allows researchers to quantify lipase activity in a sample.

Q2: Were there any differences in how lipases from different bacteria interacted with 4-MUN?

A2: Yes, the research found variations in how lipases from different bacterial strains interacted with 4-MUN, particularly in the presence of milk components. While all tested lipases showed higher activity against 4-MUN compared to 4-methylumbelliferyl oleate (4-MUO) in a buffer solution, the results differed in milk. Some lipases were less active against 4-MUN in milk []. This difference highlights the potential impact of milk components on lipase activity and emphasizes the importance of considering the assay environment when studying these enzymes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。